4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one
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Overview
Description
4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one is an organic compound characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a morpholinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one typically involves the reaction of 5-bromo-2-chlorobenzoic acid with morpholine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the desired product. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters. This includes using larger reaction vessels, efficient mixing, and precise control of temperature and pressure. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins or enzymes. The morpholinone structure can also interact with biological membranes, affecting the compound’s distribution and activity within the body.
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromo-2-chloro-phenyl)-morpholin-2-one: Similar structure but with a different position of the morpholinone ring.
4-(5-Bromo-2-chloro-phenyl)-piperidin-3-one: Contains a piperidinone ring instead of a morpholinone ring.
4-(5-Bromo-2-chloro-phenyl)-tetrahydrofuran-3-one: Features a tetrahydrofuran ring in place of the morpholinone ring.
Uniqueness
4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one is unique due to its specific combination of bromine and chlorine atoms on the phenyl ring and the presence of a morpholinone structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of halogen substituents (bromine and chlorine) and a morpholine moiety, contribute to its reactivity and interactions with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is C11H10BrClN2O. The structure includes:
- A morpholine ring, which is known for its ability to interact with various biological systems.
- A phenyl group substituted with bromine and chlorine, enhancing its binding affinity to proteins and enzymes through halogen bonding.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The halogen atoms can influence the compound's binding affinity, leading to modulation of various biochemical pathways. This compound has shown potential in:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer proliferation and microbial resistance.
- Receptor Binding : The compound's structure allows it to bind effectively to various receptors, impacting signal transduction pathways.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against multiple cancer cell lines.
Cell Line | IC50 (µM) | % Inhibition |
---|---|---|
MDA-MB-468 (Breast Cancer) | 0.87 | 84.83 |
T-47D (Breast Cancer) | 0.67 | 90.47 |
SK-MEL-5 (Melanoma) | 0.80 | 81.58 |
SR (Leukemia) | 0.75 | 85.00 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens, indicating its potential utility in treating infections.
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 22 |
Escherichia coli | 20 |
Candida albicans | 19 |
The antimicrobial efficacy highlights the compound's versatility and potential application in infectious disease management .
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Anticancer Studies : A study evaluated various derivatives of morpholine compounds, revealing that those with halogen substitutions exhibited enhanced anticancer properties compared to their non-halogenated counterparts .
- Enzyme Interaction Studies : Investigations into the binding interactions of this compound with specific enzymes have shown promising results in inhibiting targets relevant to cancer progression and microbial resistance .
Properties
Molecular Formula |
C10H9BrClNO2 |
---|---|
Molecular Weight |
290.54 g/mol |
IUPAC Name |
4-(5-bromo-2-chlorophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H9BrClNO2/c11-7-1-2-8(12)9(5-7)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6H2 |
InChI Key |
AKNYZJARXHOPSN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
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